molecular formula C7H3ClF2N2 B2412754 6-Chloro-4,5-difluoro-3H-1,3-benzodiazole CAS No. 217951-45-6

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole

Cat. No.: B2412754
CAS No.: 217951-45-6
M. Wt: 188.56
InChI Key: XDGXENBDHSXUGQ-UHFFFAOYSA-N
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Description

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole is a chemical compound with the molecular formula C7H3ClF2N2. It is a derivative of benzodiazole, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,5-difluoro-3H-1,3-benzodiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4,5-difluoro-2-nitroaniline with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4,5-difluoro-3H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4,5-difluoro-1H-benzimidazole
  • 4,5-Difluoro-2-nitroaniline
  • 6-Chloro-1,3-benzodiazole

Uniqueness

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in synthetic chemistry and a compound of interest in various research fields .

Properties

IUPAC Name

6-chloro-4,5-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2N2/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGXENBDHSXUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)F)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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